2-Bromo-n-(4-bromophenyl)acetamide

Catalog No.
S664545
CAS No.
5439-13-4
M.F
C8H7Br2NO
M. Wt
292.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-n-(4-bromophenyl)acetamide

CAS Number

5439-13-4

Product Name

2-Bromo-n-(4-bromophenyl)acetamide

IUPAC Name

2-bromo-N-(4-bromophenyl)acetamide

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

InChI

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)

InChI Key

FDPCSKPUJUALLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CBr)Br

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)Br
  • Crystallographic Analysis

    A 2009 study published in Acta Crystallographica Section C: Crystal Structure Determination and Ab Initio Crystal Structure Prediction investigated the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide. The study found that the molecule adopts a specific conformation with the N-H bond positioned anti to both the C=O and C-Br bonds in the side chain, similar to other related amides [].

  • Availability and Potential Research Areas

    The compound can be commercially obtained from various chemical suppliers, suggesting potential research interest in specific areas. However, without specific published studies directly referencing its application, it's difficult to pinpoint its exact role in scientific research.

Further Exploration:

For a more comprehensive understanding of the potential scientific research applications of 2-Bromo-N-(4-bromophenyl)acetamide, you may consider:

  • Consulting scientific databases like ScienceDirect, Scopus, or Web of Science using relevant keywords and filters to search for recent publications mentioning the compound.
  • Reaching out to researchers in fields like crystallography, organic chemistry, or material science to inquire about their knowledge or potential applications of the compound.

2-Bromo-n-(4-bromophenyl)acetamide is an organic compound with the molecular formula C8_8H7_7Br2_2NO. It is characterized by the presence of two bromine atoms, one attached to the phenyl group and another to the acetamide group. This compound is a brominated derivative of acetamide and exhibits unique chemical properties due to its halogen substitutions, which influence its reactivity and biological activities.

  • Potential irritant: Skin and eye contact with the compound might cause irritation.
  • Suspected respiratory irritant: Inhalation may irritate the respiratory tract.
  • Potential endocrine disruptor: Bromine-containing compounds have been flagged for potential endocrine disrupting effects, although specific data for 2-Bromo-N-(4-bromophenyl)acetamide is lacking.
, including:

  • Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation Reactions: The compound can be oxidized to yield brominated carboxylic acids or other oxidized derivatives.
  • Reduction Reactions: Reduction processes can convert this compound into amines or other reduced products.

Mechanism of Action

The mechanism of action involves the interaction of bromine atoms with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The specific molecular targets depend on the biological context in which the compound is studied.

Research indicates that 2-Bromo-n-(4-bromophenyl)acetamide possesses potential biological activities, particularly in antimicrobial and anticancer domains. Studies have suggested that it may inhibit specific cellular pathways, making it a candidate for further investigation in therapeutic applications .

Synthetic Routes

The synthesis typically involves the bromination of N-(4-bromophenyl)acetamide using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction is often conducted in solvents such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production

In industrial settings, continuous flow processes are employed for better control over reaction conditions. Automated systems enhance efficiency and product purity, allowing for consistent quality in large-scale production.

2-Bromo-n-(4-bromophenyl)acetamide has several applications across various fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: The compound is investigated for its potential therapeutic effects, particularly in treating infections and cancer.
  • Pharmaceutical Production: It is utilized in developing pharmaceuticals and agrochemicals due to its unique chemical properties .

Similar Compounds

Compound NameStructural Characteristics
4-BromoacetanilideLacks the second bromine atom on the acetamide group.
N-(4-Bromophenyl)acetamideLacks the bromine atom on the phenyl group.
2-BromoacetamideLacks the bromine atom on the phenyl group.

Uniqueness

The uniqueness of 2-Bromo-n-(4-bromophenyl)acetamide lies in its dual bromination, which imparts distinct reactivity compared to its analogs. This feature makes it particularly valuable for specific applications requiring enhanced reactivity or selectivity in

XLogP3

3.1

Wikipedia

2-Bromo-N-(4-bromophenyl)acetamide

Dates

Last modified: 08-15-2023

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